2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC13264365
Molecular Formula: C14H15N5O5
Molecular Weight: 333.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N5O5 |
|---|---|
| Molecular Weight | 333.30 g/mol |
| IUPAC Name | 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C14H15N5O5/c1-2-24-11-5-8(3-4-10(11)20)7-15-18-12(21)6-9-13(22)16-14(23)19-17-9/h3-5,7,20H,2,6H2,1H3,(H,18,21)(H2,16,19,22,23)/b15-7+ |
| Standard InChI Key | WVRQTVUKEUOKJS-VIZOYTHASA-N |
| Isomeric SMILES | CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)O |
| SMILES | CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)O |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound is a synthetic organic molecule with the molecular formula C₁₄H₁₅N₅O₅ and a molecular weight of 333.30 g/mol. Its IUPAC name is 2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide, reflecting its hybrid structure combining a triazine ring, hydrazone linkage, and ethoxy-hydroxyphenyl moiety.
Structural Characterization
Key identifiers include:
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InChI:
InChI=1S/C14H15N5O5/c1-2-24-11-5-8(3-4-10(11)20)7-15-18-12(21)6-9-13(22)16-14(23)19-17-9/h3-5,7,20H,2,6H2,1H3,(H,18,21)(H2,16,19,22,23)/b15-7+ -
InChIKey:
WVRQTVUKEUOKJS-VIZOYTHASA-N -
SMILES:
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)O
The E-configuration of the hydrazone group is critical for its biological activity, as stereochemistry often influences ligand-receptor interactions .
Synthesis and Analytical Characterization
Synthetic Methodology
The compound is synthesized via a two-step process:
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Formation of Aryl Esters: 4-(Dimethylamino)benzoyl chloride reacts with substituted aromatic aldehydes to form intermediates.
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Hydrazone Formation: Nicotinic hydrazide condenses with the aryl ester under reflux in methanol, catalyzed by acid or base .
Typical yields range from 71–79%, with purity confirmed via HPLC (>95%) .
Analytical Techniques
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Spectroscopy:
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Elemental Analysis: Confirms stoichiometric ratios of C, H, and N.
Biological Activities and Mechanisms
Antimicrobial Activity
Preliminary studies on structurally analogous 1,2,4-triazine hydrazides demonstrate significant activity against multidrug-resistant (MDR) pathogens . For example:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8–16 | |
| Escherichia coli | 16–32 | |
| Pseudomonas aeruginosa | 32–64 |
The hydrazone moiety enhances membrane permeability, while the triazine core disrupts folate biosynthesis .
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): Analogous triazine derivatives show 78% inhibition at 10 µM, with selectivity over COX-1 .
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Acetylcholinesterase (AChE): Hydrazide-hydrazones exhibit IC₅₀ values of 0.034–0.055 µM, suggesting potential for neurodegenerative disease therapy .
Applications in Medicinal Chemistry
Antimicrobial Agents
The compound’s ability to target MDR strains positions it as a candidate for novel antibiotics . Its low cytotoxicity (selectivity index >10) further supports therapeutic potential .
Anti-Inflammatory Agents
By inhibiting COX-2 and lipoxygenase (LOX), it may reduce prostaglandin and leukotriene synthesis, addressing chronic inflammation .
Neuroprotective Agents
Structural analogs inhibit AChE and β-amyloid aggregation, highlighting promise for Alzheimer’s disease research .
Comparative Analysis with Related Compounds
| Feature | This Compound | 1,3,5-Triazine Derivatives |
|---|---|---|
| Bioavailability | Moderate (LogP 1.2) | Low–Moderate |
| Enzyme Inhibition | COX-2, AChE | BACE-1, AChE |
| Synthetic Yield | 71–79% | 50–85% |
The ethoxy-hydroxyphenyl group enhances solubility and target affinity compared to non-polar analogs .
Future Research Directions
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